Ethyl 4-methyl-2-methylsulfanyl-6-phenylpyrimidine-5-carboxylate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-methyl-2-methylsulfanyl-6-phenylpyrimidine-5-carboxylate typically involves the reaction of ethyl 4-sulfanyl-6-methyl-2-phenylpyrimidine-5-carboxylate with various reagents. For instance, the reaction with allyl bromide, propargyl bromide, epichlorohydrin, and vinyl acetate can yield different derivatives . The reaction conditions often include the use of solvents like ethanol and catalysts such as triethylamine (TEA).
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-methyl-2-methylsulfanyl-6-phenylpyrimidine-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form bisdisulphide derivatives.
Reduction: Reduction reactions can yield desulfurized products.
Substitution: Substitution reactions with reagents like iodine and hydrogen peroxide can produce 4-hydroxypyrimidines.
Common Reagents and Conditions
Common reagents used in these reactions include iodine, hydrogen peroxide, and ethylbromoacetate. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed.
Major Products
The major products formed from these reactions include bisdisulphide derivatives, desulfurized products, and 4-hydroxypyrimidines .
Scientific Research Applications
Ethyl 4-methyl-2-methylsulfanyl-6-phenylpyrimidine-5-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex pyrimidine derivatives.
Industry: The compound can be used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of ethyl 4-methyl-2-methylsulfanyl-6-phenylpyrimidine-5-carboxylate involves its interaction with molecular targets and pathways. For instance, it has been shown to inhibit the NF-kB inflammatory pathway, which plays a crucial role in the regulation of immune responses . The compound also exhibits neuroprotective effects by reducing the expression of endoplasmic reticulum (ER) chaperone BIP and apoptosis marker cleaved caspase-3 in human neuronal cells .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4- (4-ethenylphenyl)-2- (methylsulfanyl)-1,4-dihydropyrimidine-5-carboxylate
- Ethyl 2- (methylsulfanyl)-4- [4- (propan-2-yl)phenyl]-1,4-dihydropyrimidine-5-carboxylate
Uniqueness
Ethyl 4-methyl-2-methylsulfanyl-6-phenylpyrimidine-5-carboxylate is unique due to its specific chemical structure, which imparts distinct biological activities and chemical reactivity
Properties
Molecular Formula |
C15H16N2O2S |
---|---|
Molecular Weight |
288.4 g/mol |
IUPAC Name |
ethyl 4-methyl-2-methylsulfanyl-6-phenylpyrimidine-5-carboxylate |
InChI |
InChI=1S/C15H16N2O2S/c1-4-19-14(18)12-10(2)16-15(20-3)17-13(12)11-8-6-5-7-9-11/h5-9H,4H2,1-3H3 |
InChI Key |
KCZXEBFQEBTFCG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C(N=C1C2=CC=CC=C2)SC)C |
Origin of Product |
United States |
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